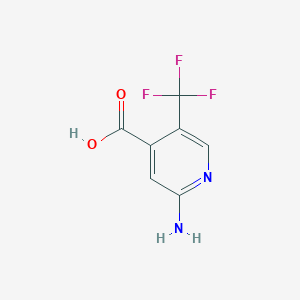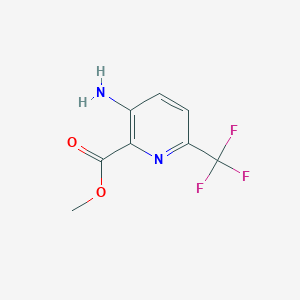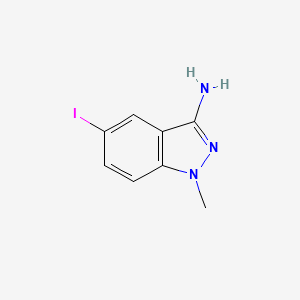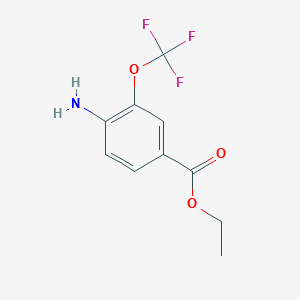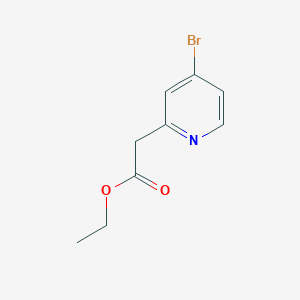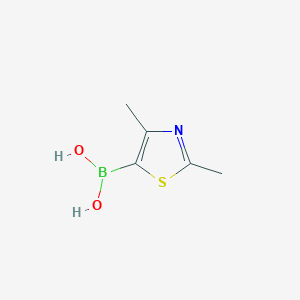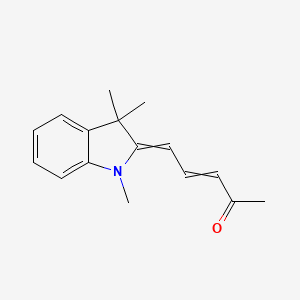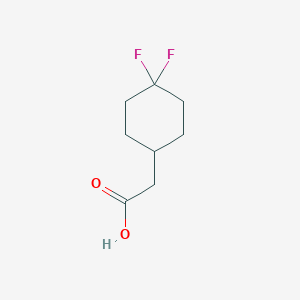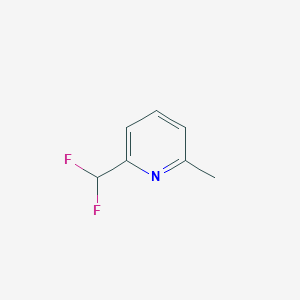
2-(Difluoromethyl)-6-methylpyridine
Overview
Description
2-(Difluoromethyl)-6-methylpyridine is an organic compound belonging to the pyridine family It features a difluoromethyl group and a methyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of 6-methylpyridine using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl iodide in the presence of a base like potassium carbonate . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the difluoromethylating agent.
Industrial Production Methods: Industrial production of 2-(Difluoromethyl)-6-methylpyridine may involve continuous flow processes to enhance efficiency and yield. The use of metal catalysts, such as palladium or copper, can facilitate the difluoromethylation reaction, making it more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-6-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: 2-(Methyl)-6-methylpyridine.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
2-(Difluoromethyl)-6-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-6-methylpyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)-6-methylpyridine
- 2-(Chlorodifluoromethyl)-6-methylpyridine
- 2-(Fluoromethyl)-6-methylpyridine
Comparison: 2-(Difluoromethyl)-6-methylpyridine is unique due to its difluoromethyl group, which provides a balance between lipophilicity and hydrogen bonding ability. This makes it distinct from trifluoromethyl and chlorodifluoromethyl analogs, which may have different physicochemical properties and biological activities .
Properties
IUPAC Name |
2-(difluoromethyl)-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c1-5-3-2-4-6(10-5)7(8)9/h2-4,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEDRKKLXVSNPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716744 | |
| Record name | 2-(Difluoromethyl)-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029691-30-2 | |
| Record name | 2-(Difluoromethyl)-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic route for producing 2-(Difluoromethyl)-6-methylpyridine-3,5-dicarboxylates as described in the research?
A1: The research outlines a two-step synthesis of this compound-3,5-dicarboxylates [, ]. Initially, α,β-unsaturated trifluoromethyl ketones are reacted with primary enamines in the presence of phosphorus oxychloride/pyridine adsorbed on silica gel. This yields 1,4-dihydro-2-methyl-6-trifluoromethylpyridines. Subsequently, a dehydrofluorination reaction is performed using DBU/piperazine, resulting in the desired this compound-3,5-dicarboxylates.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



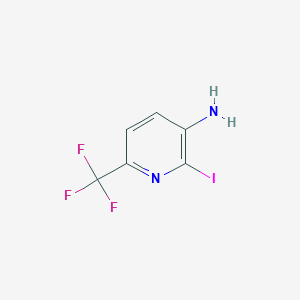
![2-[(Dimethylamino)methyl]-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B1395663.png)

